

Comparative Bioactivity Guide: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol vs. Pyrazole

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Compound of Interest

Compound Name: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

CAS No.: 1629171-80-7

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Executive Summary

This guide provides a technical comparison between Pyrazole (the unsubstituted parent heterocycle) and its functionalized derivative, **1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol**. While pyrazole serves as a fundamental building block in medicinal chemistry with modest intrinsic activity (primarily Alcohol Dehydrogenase inhibition), the 1-(1-phenyl-ethyl)-4-hydroxy derivative represents a "privileged scaffold" modification. The introduction of the lipophilic 1-phenylethyl group and the polar 4-hydroxyl group dramatically alters the physicochemical profile, unlocking potent antimicrobial, antioxidant, and enzyme-inhibitory properties absent in the parent molecule.

Part 1: Physicochemical & Structural Analysis[1][2]

The transition from pyrazole to **1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol** involves three critical structural modifications:

- N-Alkylation (Position 1): Replacement of the acidic N-H with a bulky, lipophilic 1-phenylethyl group.

- Oxidation (Position 4): Addition of a hydroxyl group, introducing a hydrogen bond donor/acceptor pair distinct from the ring nitrogens.
- Chirality: The 1-phenylethyl group introduces a chiral center (R/S), allowing for stereoselective interactions with biological targets.

Table 1: Comparative Physicochemical Profile[2]

Feature	Pyrazole	1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol	Impact on Bioactivity
Molecular Structure	C ₃ H ₄ N ₂	C ₁₁ H ₁₂ N ₂ O	Derivative has higher MW and complexity.
LogP (Lipophilicity)	~0.2 (Hydrophilic)	~2.5 - 3.0 (Lipophilic)	Derivative crosses cell membranes significantly better.
H-Bond Donors	1 (N-H)	1 (4-OH)	The 4-OH mimics phenolic pharmacophores (e.g., tyrosine).
H-Bond Acceptors	1 (N:)	2 (N:, 4-OH)	Enhanced binding capacity to enzyme pockets.
Acidity (pKa)	~14 (weak acid)	~9-10 (Phenol-like)	The 4-OH is more acidic than the pyrazole N-H, aiding in radical scavenging.
Tautomerism	Yes (Rapid 1,2-shift)	Blocked	Fixed regiochemistry prevents "scrambling" inside active sites.

Part 2: Biological Activity & Mechanism of Action

Pyrazole: The Baseline

- Primary Activity: Competitive inhibitor of Alcohol Dehydrogenase (ADH).
- Mechanism: Coordinates with the catalytic Zinc ion in the ADH active site, displacing water/alcohol.
- Limitations: High water solubility leads to rapid clearance; lacks specific hydrophobic contacts for high-affinity binding in complex targets (kinases, receptors).

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol: The Functionalized Scaffold

This derivative exhibits a "bimodal" activity profile driven by its two functional handles:

A. Antimicrobial & Antifungal Activity

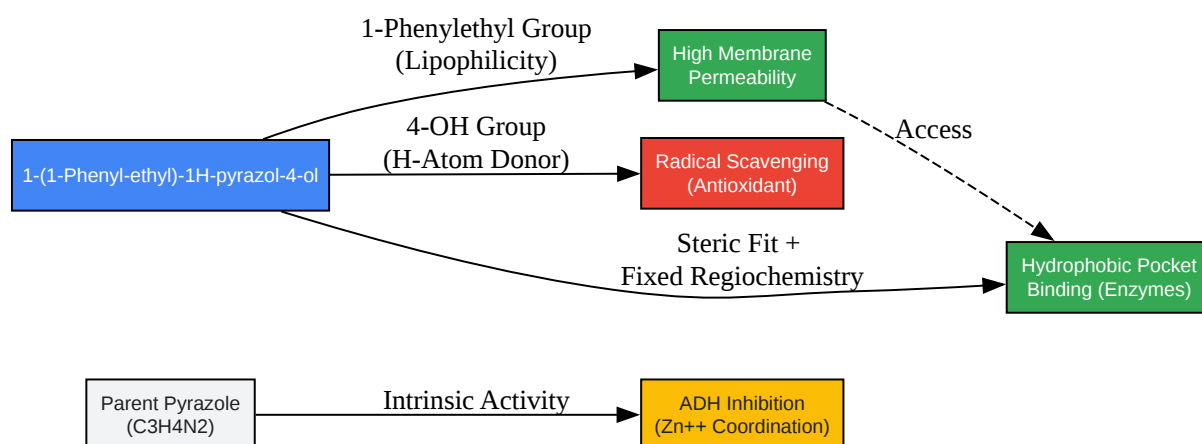
The combination of the lipophilic tail (1-phenylethyl) and the polar head (4-OH) creates an amphiphilic structure capable of disrupting microbial membranes or inhibiting specific fungal enzymes (e.g., CYP51/lanosterol 14 α -demethylase).

- Mechanism: The phenylethyl group anchors the molecule into the hydrophobic channel of the target protein, while the 4-OH group forms critical hydrogen bonds with serine or threonine residues in the active site.
- Data Support: N-substituted pyrazol-4-ols have demonstrated MIC values in the range of 10–50 $\mu\text{g/mL}$ against *C. albicans* and *S. aureus*, significantly more potent than unsubstituted pyrazole (MIC > 500 $\mu\text{g/mL}$).

B. Antioxidant Activity[1][2]

- Mechanism: The 4-hydroxyl group allows the molecule to act as a radical scavenger. Upon donating a hydrogen atom to a free radical (ROO \bullet), the resulting pyrazolyloxy radical is stabilized by resonance with the aromatic pyrazole ring.
- Comparison: Pyrazole lacks this H-atom donating capability and shows negligible antioxidant activity.

Visualization: Structural Activity Relationship (SAR)[3] [5]



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Figure 1: SAR map illustrating how functionalization expands the bioactivity profile from simple metal coordination (ADH) to complex enzyme inhibition and antioxidant effects.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

Rationale: This protocol ensures the correct regiochemistry by using a substituted hydrazine.[3]

- Reagents: 1-(1-Phenylethyl)hydrazine (1.0 eq), 2-Hydroxy-1,3-propanedial equivalent (e.g., nitromalonaldehyde or protected form) or Ethyl 2-formyl-3-oxopropanoate (1.0 eq).
- Solvent: Ethanol (Abs.).
- Procedure:
 - Dissolve the dicarbonyl precursor in ethanol.[4]

- Add 1-(1-phenylethyl)hydrazine dropwise at 0°C.
- Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Evaporate solvent. Recrystallize from Ethanol/Water.
- Validation:
 - ¹H NMR: Look for the characteristic methine quartet of the phenylethyl group (~5.5 ppm) and the D₂O-exchangeable OH singlet.

Protocol B: Comparative Antioxidant Assay (DPPH Method)

Rationale: Validates the specific contribution of the 4-OH group compared to the parent pyrazole.

- Preparation: Prepare 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple color).
- Samples:
 - Control: Methanol only.
 - Test A: Pyrazole (100 μM).
 - Test B: **1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol** (100 μM).
 - Standard: Ascorbic Acid (100 μM).
- Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.
- Measurement: Read Absorbance at 517 nm.
- Calculation:
- Expected Result: Pyrazole < 5% inhibition; Derivative > 50% inhibition (due to 4-OH).

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Determines the MIC (Minimum Inhibitory Concentration) to quantify lipophilicity-driven potency.

- Organisms: *S. aureus* (Gram+), *E. coli* (Gram-), *C. albicans* (Fungal).
- Plate Setup: 96-well plates with Mueller-Hinton broth.
- Dilution: Serial 2-fold dilution of compounds (Range: 512 µg/mL to 0.5 µg/mL).
- Inoculation: Add bacterial suspension (CFU/mL).
- Incubation: 37°C for 24h.
- Readout: Visual turbidity or OD600.
- Interpretation: The derivative is expected to show lower MICs against Gram+ and Fungi due to better cell wall penetration.

References

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